molecular formula C19H11ClN4O4 B3737906 4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide

4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide

Cat. No.: B3737906
M. Wt: 394.8 g/mol
InChI Key: ZEAFBECCTFZQIK-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, pyridinyl, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide typically involves multi-step organic reactions. One common method includes the nitration of a chlorinated benzamide precursor, followed by coupling with a pyridinyl-benzoxazole derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chloro group can produce a wide range of functionalized benzamides.

Scientific Research Applications

4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitropyridine: Shares the chloro and nitro substituents but lacks the benzamide and benzoxazole moieties.

    4-Chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Similar in having a chloro-substituted benzamide core but differs in the heterocyclic substituents.

Uniqueness

4-Chloro-3-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O4/c20-14-5-3-11(8-16(14)24(26)27)18(25)22-13-4-6-17-15(9-13)23-19(28-17)12-2-1-7-21-10-12/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAFBECCTFZQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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